Protoplumericin A

Description

Propriétés

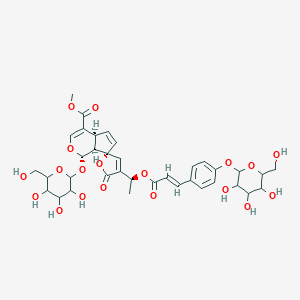

IUPAC Name |

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21?,22?,24+,25?,26?,27?,28?,29?,30?,33-,34?,35?,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYIWKNGSIYXCQ-PYQCQGLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419570 |

Source

|

| Record name | NSC353057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80396-57-2 |

Source

|

| Record name | NSC353057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC353057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Protoplumericin A: A Technical Guide to its Discovery, Isolation, and Characterization from Plumeria obtusa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoplumericin A, a complex iridoid glycoside, has been identified as a constituent of Plumeria obtusa. This technical document provides a comprehensive overview of the available scientific information regarding its discovery, a detailed hypothetical protocol for its isolation, and a summary of its structural characterization data. The isolation workflow is presented with a corresponding process diagram. Spectroscopic data, including mass spectrometry and ¹³C Nuclear Magnetic Resonance (NMR), are tabulated for clarity. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Introduction

Plumeria obtusa, commonly known as the Singapore graveyard flower, is a species of the Apocynaceae family. Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, including various iridoids, triterpenoids, and flavonoids. Among these, this compound has been identified as a notable constituent. Iridoids, a class of monoterpenoids, are known for their wide range of biological activities, making them of significant interest to the pharmaceutical and medicinal chemistry sectors. This document outlines the discovery and a proposed methodology for the isolation and characterization of this compound from the aerial parts of Plumeria obtusa.

Discovery

This compound was identified as a chemical constituent of Plumeria obtusa through bioassay-guided fractionation and chemical analysis of the plant's extracts[1][2][3]. Its presence has also been reported in other Plumeria species, such as Plumeria alba.

Experimental Protocols: Isolation and Purification

The following is a detailed, hypothetical experimental protocol for the isolation and purification of this compound from the aerial parts of Plumeria obtusa. This protocol is based on established phytochemical methods for the separation of iridoid glycosides.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Plumeria obtusa are collected.

-

Drying: The plant material is air-dried in the shade to a constant weight.

-

Grinding: The dried material is ground into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

-

Procedure: The plant material is soaked in MeOH for a period of 72 hours, with the solvent being replaced every 24 hours. The resulting methanolic extracts are combined.

-

Concentration: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography: The methanolic or ethyl acetate fraction, which is expected to contain the polar iridoid glycosides, is subjected to column chromatography over a suitable stationary phase (e.g., silica (B1680970) gel or a polymeric resin like Diaion HP-20).

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of methanol in dichloromethane or water in methanol could be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification of this compound

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC and preliminary analysis, are pooled and subjected to semi-preparative HPLC.

-

Column and Mobile Phase: A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water, often with a small percentage of formic acid to improve peak shape.

-

Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Purity Assessment

The purity of the isolated this compound is assessed using analytical HPLC with a photodiode array (PDA) detector and by spectroscopic methods (NMR and MS).

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₄₂O₁₉ | [1][2] |

| Monoisotopic Mass | 778.2320 g/mol | |

| [M+NH₄]⁺ | 796.2664 m/z | |

| [M-H]⁻ | 777.2245 m/z |

¹³C NMR Spectroscopic Data

The following table presents the reported ¹³C NMR chemical shifts for this compound.

| Carbon Position | Chemical Shift (δc) in ppm |

| Data not fully available in the provided search results | Further research is required to obtain the complete assignment. |

Mandatory Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the proposed isolation and purification of this compound from Plumeria obtusa.

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways directly affected by this compound. The biological activity of extracts from Plumeria obtusa has been noted, including antimicrobial and anti-inflammatory effects. Future research should focus on elucidating the molecular mechanisms and signaling cascades that may be modulated by this compound to understand its therapeutic potential.

Conclusion

This technical guide provides a summary of the current knowledge on the discovery and isolation of this compound from Plumeria obtusa. While some spectroscopic data is available, a complete and detailed experimental protocol for its specific isolation, along with comprehensive 1D and 2D NMR data, and quantitative yield information, remains to be fully documented in publicly accessible literature. Further research is warranted to fully characterize this complex iridoid glycoside and to explore its biological activities and potential effects on cellular signaling pathways. The provided hypothetical isolation protocol and workflow diagram offer a solid starting point for researchers aiming to isolate and study this compound.

References

Protoplumericin A: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoplumericin A is a naturally occurring iridoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its isolation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Natural Source of this compound

This compound has been isolated from various species of the genus Plumeria, which belongs to the Apocynaceae family. Commonly known as frangipani, these plants are native to tropical and subtropical regions and are widely cultivated for their ornamental and fragrant flowers.

The primary natural sources of this compound identified in the scientific literature are:

-

Plumeria alba L. : this compound has been isolated from the bark and leaves of this species. It is considered one of the three major iridoids in this plant, alongside plumieride (B147324) and plumieride acid[1].

-

Plumeria acutifolia Poir. (synonymous with Plumeria rubra L.) : The roots of this plant have also been reported as a source of this compound[2].

While this compound is found in different parts of the plant, the bark and leaves of Plumeria alba appear to be significant sources.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established biosynthesis of other iridoids, a plausible pathway can be proposed. Iridoids are monoterpenoids, and their biosynthesis originates from the isoprenoid pathway.

The proposed biosynthetic pathway for this compound starts with geraniol (B1671447), which is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key steps are outlined below and illustrated in the accompanying diagram.

-

Geraniol Hydroxylation : The pathway is initiated by the hydroxylation of geraniol at the C10 position, catalyzed by a cytochrome P450 monooxygenase, geraniol 10-hydroxylase (G10H), to form 10-hydroxygeraniol.

-

Oxidation Steps : Subsequent oxidation of 10-hydroxygeraniol, likely mediated by alcohol and aldehyde dehydrogenases, leads to the formation of 10-oxogeranial.

-

Reductive Cyclization : The key step in iridoid biosynthesis is the reductive cyclization of 10-oxogeranial to form the characteristic cyclopentanopyran skeleton. This reaction is catalyzed by an iridoid synthase (IS), a member of the short-chain dehydrogenase/reductase (SDR) family. This step forms a reactive dialdehyde (B1249045) intermediate.

-

Formation of the Iridoid Skeleton : The dialdehyde intermediate undergoes further reactions, including cyclization and reduction, to form deoxyloganic acid.

-

Hydroxylation and Glycosylation : Deoxyloganic acid is then hydroxylated to produce loganic acid. A subsequent glycosylation step, catalyzed by a UDP-glycosyltransferase, attaches a glucose moiety to form loganin (B1675030).

-

Formation of Plumieride : It is hypothesized that plumieride is a key intermediate in the biosynthesis of this compound. The conversion of loganin to plumieride involves several enzymatic steps that are not yet fully characterized but likely include further oxidations and rearrangements.

-

Conversion to this compound : this compound is structurally related to plumieride. The conversion of plumieride to this compound likely involves enzymatic modifications, such as the opening of the lactone ring and subsequent formation of the protoplumericin skeleton. The precise enzymes catalyzing this final step in Plumeria species are yet to be identified.

Proposed Biosynthetic Pathway of this compound

A proposed biosynthetic pathway for this compound, starting from Geranyl Pyrophosphate.

Quantitative Data

Specific quantitative data on the yield of this compound from its natural sources is limited in the available literature. However, one study on Plumeria alba described this compound as one of three "major iridoids" isolated from the bark and leaves, suggesting a significant presence in these plant parts[1]. Further quantitative studies, for instance using High-Performance Liquid Chromatography (HPLC), are required to determine the precise concentration of this compound in different plant tissues and species.

| Compound | Plant Source | Plant Part | Yield | Reference |

| This compound | Plumeria alba | Bark and Leaves | Reported as a "major" iridoid | [1] |

| This compound | Plumeria acutifolia | Roots | Not specified | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound, based on protocols described for iridoids from Plumeria species.

Isolation of this compound from Plumeria alba

This protocol is adapted from the methodology described for the isolation of major iridoids from the bark and leaves of Plumeria alba.

I. Plant Material Collection and Preparation:

-

Collect fresh stem bark and leaves of Plumeria alba.

-

Homogenize the fresh plant material.

-

Dry the powdered leaves.

II. Extraction:

-

Separately extract the homogenized fresh stem bark (e.g., 2.2 kg) and dried powdered leaves (e.g., 890 g) with boiling ethanol (B145695) (e.g., 10 L x 3).

-

Combine the ethanol extracts for each plant part and concentrate under reduced pressure at a temperature not exceeding 40°C.

-

Dilute the concentrated extracts with water.

III. Fractionation:

-

Defat the aqueous extracts by partitioning with petroleum ether (boiling range 60-80°C).

-

Successively partition the defatted aqueous extracts with chloroform (B151607) and then ethyl acetate (B1210297).

-

For the leaf extract, further partition the remaining aqueous layer with n-butanol.

IV. Chromatographic Separation:

-

Subject the ethyl acetate extract of the stem bark (e.g., 6.0 g) to column chromatography on silica (B1680970) gel (e.g., 140 g).

-

Elute the column with ethyl acetate and increasing proportions of a methanol-water mixture (e.g., starting from 5% up to 30% of a 16.5:13.5 methanol-water mixture in ethyl acetate).

-

Collect fractions (e.g., 50 ml each) and monitor by Thin Layer Chromatography (TLC) using a solvent system of ethyl acetate-methanol-water (100:16.5:13.5) and visualizing with 1% vanillin-sulfuric acid reagent.

-

Combine similar fractions containing this compound.

-

Further purify the combined fractions containing this compound by re-chromatography on a silica gel column, eluting with mixtures of chloroform-methanol-water to obtain the pure compound.

-

Similarly, subject the n-butanol extract of the leaves to silica gel column chromatography using the same elution and monitoring procedures to isolate this compound.

Structural Elucidation

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy : To determine the absorption maxima.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.

Conclusion

This compound is a significant iridoid constituent of Plumeria species with potential biological activities. This guide provides a foundational understanding of its natural sources and a plausible biosynthetic pathway, which can guide future research in metabolic engineering and synthetic biology. The detailed isolation protocol serves as a practical resource for researchers aiming to obtain this compound for further investigation. Further studies are warranted to fully elucidate the enzymatic steps in its biosynthesis and to quantify its presence in various plant sources, which will be crucial for its potential development as a therapeutic agent.

References

Protoplumericin A: A Technical Guide to Bioactivity Screening

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the bioactivity, mechanism of action, and signaling pathways of Protoplumericin A. This guide, therefore, provides a comprehensive framework and standardized protocols for the initial bioactivity screening of a novel natural product, using this compound as a representative example. The data and pathways presented herein are illustrative and intended to serve as a template for researchers.

Introduction

This compound is a natural product with a chemical structure that suggests potential for biological activity. The initial investigation into a novel compound like this compound involves a systematic screening process to identify and characterize its effects on biological systems. This guide outlines the fundamental steps for such a bioactivity screening, from preliminary cytotoxic assessments to the elucidation of potential mechanisms of action.

Data Presentation: Quantifying Bioactivity

The initial phase of screening involves quantifying the biological effects of this compound across various assays. The results should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

This table summarizes the cytotoxic effects of this compound on a panel of human cancer cell lines after a 72-hour incubation period. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| HCT116 | Colorectal Carcinoma | Data Not Available |

Data are hypothetical and represent the type of information that would be generated.

Table 2: Antimicrobial Activity of this compound

This table presents the minimal inhibitory concentration (MIC) of this compound against a range of pathogenic microorganisms.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data Not Available |

| Escherichia coli | Gram-negative bacteria | Data Not Available |

| Candida albicans | Fungus | Data Not Available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data Not Available |

Data are hypothetical and represent the type of information that would be generated.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections describe standard methodologies for assessing the bioactivity of a novel compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Minimal Inhibitory Concentration (MIC) Assay

This protocol details the determination of the antimicrobial activity of this compound using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

-

Inoculum suspension standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualization of Potential Mechanisms

Visualizing hypothetical experimental workflows and signaling pathways can aid in understanding the potential mechanisms of action of this compound. The following diagrams are generated using Graphviz and adhere to the specified formatting guidelines.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel natural product.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical scenario where this compound inhibits a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Protoplumericin A and its Analogs: A Technical Guide to the Mechanism of Action in Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of Protoplumericin A and its closely related and more extensively studied analog, Plumericin (B1242706). The primary focus of this document is on the inhibition of key inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions and experimental designs.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

The central anti-inflammatory activity of Plumericin, an iridoid derived from plants of the Himatanthus genus, stems from its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]

Plumericin exerts its inhibitory effect by targeting a key step in the canonical NF-κB activation cascade. Specifically, it blocks the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] In unstimulated cells, IκBα binds to the NF-κB p50/p65 heterodimer, sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription. Plumericin's intervention at the level of IκBα phosphorylation suggests that it may directly or indirectly inhibit the IKK complex.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro and in vivo studies on Plumericin's anti-inflammatory activity.

| Parameter | Assay/Model | Organism/Cell Line | Concentration/Dose | Result | Reference |

| IC₅₀ | NF-κB Luciferase Reporter Gene Assay | Human Embryonic Kidney (HEK293) cells | 1 µM | Inhibition of TNF-α-induced NF-κB transactivation | |

| Inhibition of Adhesion Molecule Expression | Flow Cytometry | Human Umbilical Vein Endothelial Cells (HUVECtert) | 0.5 - 5 µM | Dose-dependent inhibition of TNF-α-induced VCAM-1, ICAM-1, and E-selectin expression | |

| Inhibition of IκBα Degradation | Western Blot | HUVECtert cells | 5 µM | Complete inhibition of TNF-α-induced IκBα degradation | |

| Inhibition of IL-1β Release | ELISA | Rat Intestinal Epithelial Cells (IEC-6) | 2 µM | Significant reduction in IL-1β release under inflammatory conditions | |

| Inhibition of Caspase-1 Expression | Flow Cytometry | Rat Intestinal Epithelial Cells (IEC-6) | 0.5 - 2 µM | Significant reduction in Caspase-1 expression | |

| In vivo Anti-inflammatory Activity | Thioglycollate-induced Peritonitis | Mice | Not specified | Suppression of neutrophil recruitment to the peritoneum | |

| In vivo Anti-inflammatory Activity | DNBS-induced Colitis | Mice | 3 mg/kg | Significant reduction in weight loss and macroscopic/histologic signs of colon injury |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by Plumericin.

Caption: Plumericin's inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

NF-κB Luciferase Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of Plumericin on NF-κB-mediated gene transcription.

-

Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293/NF-κB-luc).

-

Protocol:

-

HEK293/NF-κB-luc cells are seeded in 96-well plates.

-

Cells are pre-treated for 30 minutes with varying concentrations of Plumericin (e.g., 0.1 to 10 µM) or a vehicle control (DMSO, 0.1%). Parthenolide (5 µM) can be used as a positive control.

-

Inflammation is induced by stimulating the cells with TNF-α (2 ng/mL) for 4 hours.

-

After stimulation, cells are lysed, and luciferase activity is measured using a luminometer.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Western Blot for IκBα Degradation

-

Objective: To visualize the effect of Plumericin on the degradation of IκBα.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECtert).

-

Protocol:

-

HUVECtert cells are cultured to confluence.

-

Cells are pre-incubated with Plumericin (5 µM) or vehicle control (DMSO, 0.1%) for 30 minutes.

-

Cells are then stimulated with TNF-α (10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes).

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against IκBα, phospho-IκBα (Ser32/Ser36), and a loading control (e.g., α-tubulin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry for Adhesion Molecule Expression

-

Objective: To measure the surface expression of NF-κB target adhesion molecules on endothelial cells.

-

Cell Line: HUVECtert cells.

-

Protocol:

-

HUVECtert cells are seeded and grown to confluence.

-

Cells are pre-treated with different concentrations of Plumericin or vehicle control for 30 minutes.

-

Cells are stimulated with TNF-α (10 ng/mL) for 5 hours (for E-selectin) or 14 hours (for VCAM-1 and ICAM-1).

-

Cells are detached and stained with fluorescently labeled primary antibodies specific for VCAM-1, ICAM-1, or E-selectin.

-

The fluorescence intensity of the cell population is analyzed using a flow cytometer.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the in vitro anti-inflammatory effects of Plumericin.

Caption: A generalized workflow for in vitro anti-inflammatory studies.

Conclusion and Future Directions

The available evidence strongly indicates that Plumericin, a key bioactive compound related to this compound, is a potent inhibitor of the inflammatory response. Its primary mechanism of action is the suppression of the NF-κB signaling pathway through the inhibition of IKK-mediated IκBα phosphorylation and degradation. This leads to a downstream reduction in the expression of pro-inflammatory adhesion molecules and cytokines.

For drug development professionals, Plumericin and its derivatives represent a promising chemical scaffold for the development of novel anti-inflammatory therapeutics. Future research should focus on:

-

Elucidating the precise molecular interaction between Plumericin and the IKK complex.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

-

Evaluating the efficacy and safety of these compounds in a broader range of preclinical models of inflammatory diseases.

-

Investigating the anti-inflammatory mechanisms of this compound itself to determine if it acts as a prodrug or possesses its own unique activities.

References

- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p65 and the NF-κB inflammatory signaling pathway | Abcam [abcam.com]

Protoplumericin A: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoplumericin A is a naturally occurring iridoid compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood pharmacological properties of this compound, with a focus on its anti-inflammatory and antioxidant activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway implicated in its mechanism of action. It is important to distinguish this compound from the structurally related and more extensively studied compound, Plumericin (B1242706). While both are iridoids, their chemical structures differ, and their pharmacological profiles may not be interchangeable. This guide will focus specifically on the available data for this compound.

Core Pharmacological Properties: Anti-inflammatory and Antioxidant Effects

Current research indicates that the primary pharmacological activities of this compound are centered around its anti-inflammatory and antioxidant effects. These properties are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response and cellular oxidative stress.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory potential, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action: NF-κB Inhibition

The primary mechanism by which this compound exerts its anti-inflammatory effects is by interfering with the activation of the NF-κB pathway. This is achieved through the inhibition of IκBα phosphorylation and subsequent degradation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is suggested to act on the IKK complex, thereby preventing the initial phosphorylation of IκBα and keeping NF-κB in its inactive cytoplasmic state.

This inhibitory action leads to a downstream reduction in the expression of several key inflammatory mediators:

-

Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a molecule involved in inflammatory processes.

In vivo studies using a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice have shown that administration of this compound can ameliorate intestinal inflammation.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound exhibits antioxidant activity through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. By activating the Nrf2 pathway, this compound enhances the cellular antioxidant capacity, which can help mitigate oxidative damage associated with inflammation and other pathological conditions.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound. It is important to note that at present, there is a limited amount of specific quantitative data for this compound in the public domain. Much of the available research has focused on the related compound, Plumericin.

| Pharmacological Activity | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |

| Anti-inflammatory | NF-κB Luciferase Reporter Gene Assay | HEK293 cells | 1 µM (for Plumericin) | [1] |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological properties.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.

Workflow Diagram

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in a 96-well plate and transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of this compound for a specified pre-incubation period.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α, to induce the inflammatory response.

-

Lysis and Luminescence Measurement: Following incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

Western Blot Analysis for IκBα Phosphorylation

This technique is used to detect the phosphorylation status of IκBα, a key indicator of NF-κB pathway activation.

Workflow Diagram

Caption: Workflow for Western Blot Analysis of IκBα Phosphorylation.

Detailed Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and/or TNF-α. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of IκBα. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the band corresponding to phosphorylated IκBα is quantified.

In Vivo DNBS-Induced Colitis Model

This animal model is used to evaluate the anti-inflammatory efficacy of this compound in an in vivo setting of inflammatory bowel disease.

Workflow Diagram

Caption: Workflow for the DNBS-Induced Colitis Model in Mice.

Detailed Methodology:

-

Animals: Male BALB/c mice are typically used for this model.

-

Induction of Colitis: Mice are anesthetized, and colitis is induced by a single intrarectal administration of DNBS dissolved in ethanol.

-

Treatment: this compound is administered to the mice, typically orally or intraperitoneally, at a predetermined dose and frequency.

-

Monitoring: The severity of colitis is monitored daily by assessing body weight loss, stool consistency, and the presence of rectal bleeding.

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colons are excised. The colon length is measured, and the macroscopic damage is scored. Histological analysis of colon sections is performed to assess inflammation and tissue damage.

Conclusion and Future Directions

This compound is an iridoid with promising anti-inflammatory and antioxidant properties, primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. While preliminary studies are encouraging, there is a clear need for more extensive research to fully elucidate its pharmacological profile.

Future research should focus on:

-

Quantitative Analysis: Generating robust quantitative data (IC50, EC50 values) for a wider range of biological activities, including its antioxidant, anticancer, and antimicrobial potential.

-

Mechanism of Action: Further delineating the precise molecular targets and mechanisms of action, particularly in relation to the Nrf2 pathway.

-

In Vivo Efficacy: Expanding in vivo studies to other models of inflammatory and oxidative stress-related diseases.

-

Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting comprehensive safety and toxicity studies.

-

Structure-Activity Relationship: Investigating the structure-activity relationship of this compound and related compounds to guide the development of more potent and selective derivatives.

A deeper understanding of these aspects will be crucial for determining the true therapeutic potential of this compound and for its potential translation into clinical applications.

References

Protoplumericin A and its Derivatives: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoplumericin A and its related iridoid lactone, plumericin (B1242706), represent a promising class of natural products with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these compounds, with a primary focus on the extensively studied plumericin as a proxy for the less characterized this compound. This document summarizes the key findings on their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a naturally occurring iridoid lactone, a class of secondary metabolites found in various plant species, particularly within the Apocynaceae family, which includes genera such as Allamanda and Himatanthus. While direct research on this compound is limited, it is believed to be a biosynthetic precursor to the more extensively studied plumericin. Plumericin has garnered significant attention in the scientific community for its potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will primarily focus on the biological activities of plumericin, providing a comprehensive foundation for understanding the potential therapeutic applications of this class of compounds.

Biological Activities

The biological activities of plumericin are multifaceted, targeting key pathways involved in various diseases. The following sections detail the quantitative data associated with its primary therapeutic effects.

Anticancer Activity

Plumericin has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is largely attributed to the induction of apoptosis.

Table 1: Anticancer Activity of Plumericin

| Cell Line | Cancer Type | Activity Metric | Value | Reference |

| NB4 | Acute Promyelocytic Leukemia | ED50 | 4.35 ± 0.21 µg/mL | [1][2] |

| K562 | Chronic Myelogenous Leukemia | ED50 | 5.58 ± 0.35 µg/mL | [1][2] |

| Bu25TK | Cervical Carcinoma | Viability Reduction (40 µM, 48h) | 76% | |

| HeLa | Cervical Carcinoma | Viability Reduction (40 µM, 48h) | 71% | |

| L. donovani (promastigote) | Leishmaniasis | IC50 | 3.17 ± 0.12 µM | [3] |

| L. donovani (amastigote) | Leishmaniasis | IC50 | 1.41 ± 0.03 µM | [3] |

Anti-inflammatory Activity

Plumericin exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[4][5] This pathway is a critical regulator of the inflammatory response.

Table 2: Anti-inflammatory Activity of Plumericin

| Assay | Cell Line/Model | Activity Metric | Value | Reference |

| NF-κB Luciferase Reporter Gene | HEK293 | IC50 | 1 µM | [4][5] |

| TNF-α Release | IEC-6 | Inhibition | Significant at 0.5-2 µM | [6] |

| COX-2 Expression | IEC-6 | Inhibition | Significant at 1-2 µM | [6] |

| iNOS Expression | IEC-6 | Inhibition | Significant at 2 µM | [6] |

| Thioglycollate-induced Peritonitis | Mice | Neutrophil Recruitment | Suppressed | [4][5] |

Antimicrobial Activity

Plumericin has shown activity against various pathogenic microorganisms, including bacteria and fungi.

Table 3: Antimicrobial Activity of Plumericin

| Organism | Type | Activity Metric | Value (µg/mL) | Reference |

| Enterococcus faecalis | Gram-positive Bacteria | MIC | Better than cloxacillin | [1][7] |

| Bacillus subtilis | Gram-positive Bacteria | MIC | Better than cloxacillin | [1][7] |

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of plumericin is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Plumericin has been shown to interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[5] Evidence also suggests that plumericin may directly target the IKKβ subunit of the IKK complex.[4]

Caption: Plumericin inhibits the NF-κB signaling pathway.

Experimental Protocols

This section outlines the general methodologies employed in the cited research for evaluating the biological activities of plumericin.

Anticancer Activity Assays

A common workflow for assessing the anticancer potential of a compound like plumericin involves in vitro cytotoxicity screening followed by mechanistic studies.

Caption: General workflow for anticancer activity assessment.

4.1.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of plumericin or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 or ED50 value is determined.

4.1.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Cells are treated with plumericin at concentrations around the determined IC50 value.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Incubation: The cell suspension is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Assay (NF-κB Reporter Assay)

-

Cell Transfection: HEK293 cells are transiently transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Transfected cells are pre-treated with various concentrations of plumericin.

-

Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α.

-

Cell Lysis: After incubation, the cells are lysed.

-

Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The inhibition of NF-κB activity is calculated relative to the stimulated control, and the IC50 value is determined.[4]

Antimicrobial Assay (Broth Microdilution Method)

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Compound Dilution: Serial dilutions of plumericin are prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of plumericin that visibly inhibits the growth of the microorganism.[7]

Derivatives of Plumericin

The synthesis of plumericin derivatives has been explored to improve its biological activity and pharmacokinetic properties. For instance, modifications to the plumieride (B147324) structure, a related iridoid, have shown that replacing the methyl ester with alkyl amides can enhance cytotoxic activity, with a correlation observed between lipophilicity and efficacy. This suggests that targeted chemical modifications of the plumericin scaffold could lead to the development of more potent therapeutic agents.

Conclusion and Future Directions

This compound and its derivatives, particularly plumericin, have demonstrated a remarkable spectrum of biological activities that warrant further investigation for their therapeutic potential. The potent anticancer and anti-inflammatory effects, coupled with a defined mechanism of action involving the inhibition of the critical NF-κB signaling pathway, position these compounds as promising leads for drug development.

Future research should focus on several key areas:

-

Elucidation of the full biological activity profile of this compound: Direct studies are needed to confirm if it shares the same potent activities as plumericin.

-

Synthesis and evaluation of a broader range of derivatives: Structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy and safety studies: Comprehensive animal studies are required to validate the in vitro findings and assess the therapeutic window and potential toxicity of these compounds.

-

Exploration of novel delivery systems: Formulations that enhance the bioavailability and targeted delivery of plumericins could significantly improve their therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unime.it [iris.unime.it]

- 7. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]

Protoplumericin A: An In-depth Technical Guide to its In Vitro Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Protoplumericin A (often referred to as Plumericin (B1242706) in the scientific literature), a natural iridoid with potent anti-inflammatory activity. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]

The key molecular target of this compound within this pathway is the IκB kinase (IKK) complex.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2][3] This action ensures that NF-κB remains sequestered in the cytoplasm in an inactive state, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-inflammatory activity.

Table 1: Inhibition of NF-κB Activation

| Assay | Cell Line | Stimulus | IC50 | Reference |

| NF-κB Luciferase Reporter | HEK293 | TNF-α | 1 µM | [1][2] |

Table 2: Effect on Pro-inflammatory Molecules in Endothelial and Intestinal Cells

| Cell Line | Stimulus | Molecule | Effect | Concentration | Reference |

| HUVECtert | TNF-α | VCAM-1 | Abolished Expression | 5 µM | [1][2] |

| HUVECtert | TNF-α | ICAM-1 | Abolished Expression | 5 µM | [1][2] |

| HUVECtert | TNF-α | E-selectin | Abolished Expression | 5 µM | [1][2] |

| IEC-6 | LPS + IFN-γ | TNF-α Release | Significant Inhibition | 0.5-2 µM | [4][5] |

| IEC-6 | LPS + IFN-γ | COX-2 Expression | Significant Reduction | 1-2 µM | [4][5] |

| IEC-6 | LPS + IFN-γ | iNOS Expression | Significant Reduction | 2 µM | [4][5] |

| IEC-6 | LPS + IFN-γ | IL-1β Release | Significant Reduction | 2 µM | [6] |

| IEC-6 | LPS + IFN-γ | Caspase 1 Expression | Significant Reduction | 0.5-2 µM | [6] |

Table 3: Effect on MAPK Signaling Pathway

| Cell Line | Stimulus | MAPK | Effect | Concentration | Reference |

| HUVECtert | TNF-α | JNK | No Significant Effect on Phosphorylation | 5 µM | [7] |

| HUVECtert | TNF-α | p38 | No Significant Effect on Phosphorylation | 5 µM | [7] |

| HUVECtert | TNF-α | ERK1/2 | No Significant Effect on Phosphorylation | 5 µM | [7] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the in vitro anti-inflammatory effects of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB-mediated gene transcription.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30 minutes).[2]

-

Stimulation: Following pre-incubation, cells are stimulated with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.[2]

-

Lysis: After a defined incubation period, the cells are washed and lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to NF-κB transcriptional activity, is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This technique is employed to visualize the effect of this compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.[2]

Protocol:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECtert) are cultured and pre-treated with this compound (e.g., 5 µM) or a vehicle control for 30 minutes.[2][7]

-

Stimulation: Cells are then stimulated with TNF-α for various time points (e.g., 0, 4, 8, 12 minutes) to induce IκBα phosphorylation and degradation.[2][7]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., α-tubulin or actin) is also used to ensure equal protein loading.[7]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified to assess the levels of p-IκBα and total IκBα in the presence and absence of this compound.

Flow Cytometry for Adhesion Molecule Expression

Flow cytometry is utilized to quantify the expression of cell surface adhesion molecules, such as VCAM-1, ICAM-1, and E-selectin, which are downstream targets of NF-κB.[1][2]

Protocol:

-

Cell Culture and Treatment: Endothelial cells (e.g., HUVECtert) are cultured and treated with this compound.

-

Stimulation: Cells are stimulated with TNF-α to induce the expression of adhesion molecules.[1][2]

-

Staining: Cells are detached and stained with fluorescently labeled antibodies specific for VCAM-1, ICAM-1, and E-selectin.

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The data is analyzed to determine the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity, providing a quantitative measure of the effect of this compound on their expression.

Conclusion

This compound is a potent in vitro anti-inflammatory agent that acts primarily by inhibiting the NF-κB signaling pathway at the level of the IKK complex. This mechanism of action leads to a significant reduction in the expression of various pro-inflammatory mediators. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.

References

- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unime.it [iris.unime.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Protoplumericin A for Acute Lung Injury Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Protoplumericin A and Acute Lung Injury

Acute Lung Injury is a life-threatening condition marked by damage to the alveolar-capillary barrier, leading to pulmonary edema, neutrophil infiltration, and the release of pro-inflammatory mediators.[1] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce ALI in preclinical models, as it mimics the inflammatory cascade seen in sepsis-induced lung injury.[1]

This compound is an iridoid compound found in the dichloromethane (B109758) fraction of Plumeria obtusa.[1] Molecular docking studies have identified this compound as a promising inhibitor of inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1, key enzymes in the inflammatory response.[1] While in vivo studies have focused on a bioactive fraction containing this compound, the findings suggest a significant potential for the isolated compound in attenuating the pathological features of ALI.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from a study evaluating the effects of a dichloromethane fraction (DCM-F) of Plumeria obtusa, containing this compound, on LPS-induced ALI in mice.[1] It is important to note that these results are for a plant fraction and not the isolated this compound.

Table 1: Effect of Plumeria obtusa Dichloromethane Fraction (DCM-F) on Inflammatory Mediators in Lung Tissue of LPS-Induced ALI Mice

| Treatment Group | Dose | iNOS (pg/mg protein) | Nitric Oxide (NO) (µM) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Control | - | Value not specified | Value not specified | Value not specified | Value not specified |

| LPS | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| Dexamethasone | 2 mg/kg | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| DCM-F | 100 mg/kg | No significant change | No significant change | No significant change | No significant change |

| DCM-F | 200 mg/kg | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data adapted from a study evaluating a bioactive fraction of Plumeria obtusa.[1]

Table 2: Effect of Plumeria obtusa Dichloromethane Fraction (DCM-F) on Oxidative Stress Markers in Lung Tissue of LPS-Induced ALI Mice

| Treatment Group | Dose | Malondialdehyde (MDA) (nmol/g tissue) | Catalase (U/mg protein) |

| Control | - | Value not specified | Value not specified |

| LPS | - | Significantly Increased | Significantly Decreased |

| Dexamethasone | 2 mg/kg | Significantly Decreased | Significantly Increased |

| DCM-F | 100 mg/kg | No significant change | No significant change |

| DCM-F | 200 mg/kg | Significantly Decreased | Significantly Increased |

Data adapted from a study evaluating a bioactive fraction of Plumeria obtusa.[1]

Proposed Mechanism of Action and Signaling Pathways

Based on studies of the Plumeria obtusa fraction and related compounds like Plumericin (B1242706), this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways implicated in ALI. A related compound, Plumericin, has been shown to be a potent inhibitor of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[2][3] This suggests that this compound may share a similar mechanism.

The following diagrams illustrate the proposed signaling pathways involved in the anti-inflammatory action of this compound.

Detailed Experimental Protocols

LPS-Induced Acute Lung Injury Mouse Model

This protocol describes the induction of ALI in mice using intratracheal administration of LPS.[1][4]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O55:B5

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Insulin (B600854) syringe with a 24-gauge needle or a specialized intratracheal instillation device

Procedure:

-

Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Visualize the trachea through a small incision in the neck.

-

Carefully insert the needle of the insulin syringe between the cartilaginous rings of the trachea.

-

Instill 50 µL of LPS solution (e.g., 5 mg/kg body weight in sterile saline) directly into the trachea.

-

Suture the incision and allow the mouse to recover on a warming pad.

-

Monitor the animals for signs of respiratory distress.

-

Euthanize the mice at a predetermined time point (e.g., 6, 12, or 24 hours) for sample collection.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol outlines the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF).[5][6]

Materials:

-

BALF samples from experimental animals

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Stop solution (e.g., 1 M H₂SO₄)

Procedure:

-

Collect BALF by lavaging the lungs with sterile saline. Centrifuge the BALF to remove cells and collect the supernatant.

-

Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add BALF samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

Western Blot for iNOS and COX-2

This protocol details the detection of iNOS and COX-2 protein expression in lung tissue homogenates.[7][8][9]

Materials:

-

Lung tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize lung tissue in RIPA buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Immunohistochemistry for COX-2

This protocol describes the localization of COX-2 expression in lung tissue sections.[10][11][12]

Materials:

-

Formalin-fixed, paraffin-embedded lung tissue sections

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against COX-2

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the lung tissue sections.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with blocking solution.

-

Incubate the sections with the primary COX-2 antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with the biotinylated secondary antibody.

-

Wash with PBS.

-

Incubate with the ABC reagent.

-

Wash with PBS.

-

Develop the color with the DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with mounting medium.

-

Examine the slides under a microscope and score the staining intensity and distribution.

Malondialdehyde (MDA) and Catalase Assays

These protocols outline the measurement of lipid peroxidation (MDA) and antioxidant enzyme activity (catalase) in lung homogenates.[13][14][15]

MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS):

-

Prepare lung tissue homogenates in a suitable buffer.

-

Add thiobarbituric acid (TBA) reagent to the homogenate.

-

Heat the mixture at 95°C for 60 minutes to form a pink-colored product.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Catalase Assay:

-

Prepare lung tissue homogenates.

-

Add the homogenate to a reaction mixture containing a known concentration of hydrogen peroxide (H₂O₂).

-

Monitor the decomposition of H₂O₂ over time by measuring the decrease in absorbance at 240 nm.

-

Calculate the catalase activity based on the rate of H₂O₂ decomposition.

Future Directions and Conclusion

The preliminary evidence from studies on a this compound-containing fraction of Plumeria obtusa is highly encouraging for the development of new therapies for ALI. The compound's potential to inhibit key inflammatory mediators and oxidative stress warrants further investigation. Future research should focus on:

-

In vivo studies with isolated this compound: To definitively establish its efficacy and dose-response relationship in ALI models.

-

Elucidation of the precise molecular targets: Beyond NF-κB, investigating its effects on other relevant pathways like MAPKs and the NLRP3 inflammasome.

-

Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [repository.escholarship.umassmed.edu]

- 9. mdpi.com [mdpi.com]

- 10. genomeme.ca [genomeme.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of MDA, MPO, SOD and CAT levels in lung tissues [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Protoplumericin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Protoplumericin A, a naturally occurring iridoid with potential pharmacological applications. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related fields. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the isolation and characterization of this compound.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural characterization, providing detailed information about the proton and carbon environments within the molecule. The data presented below is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.85 | d | 2.0 |

| 3 | 7.45 | s | |

| 5 | 3.65 | m | |

| 6α | 2.10 | m | |

| 6β | 2.50 | m | |

| 7 | 4.95 | m | |

| 9 | 3.15 | m | |

| 10 | 2.05 | s | |

| 11-CH₃ | 3.75 | s | |

| 13 | 4.80 | s | |

| 14 | 1.35 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 98.5 |

| 3 | 151.0 |

| 4 | 110.5 |

| 5 | 45.0 |

| 6 | 38.0 |

| 7 | 78.0 |

| 8 | 135.0 |

| 9 | 50.0 |

| 10 | 21.0 |

| 11 (C=O) | 170.0 |

| 11-OCH₃ | 51.5 |

| 13 | 65.0 |

| 14 | 15.0 |

| 15 (C=O) | 168.0 |

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) provides the exact mass of this compound, which is essential for determining its molecular formula.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 311.1127 | 311.1125 | C₁₅H₁₉O₇ |

Experimental Protocols